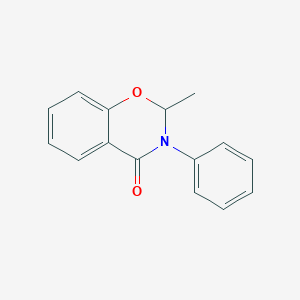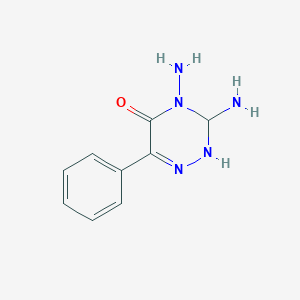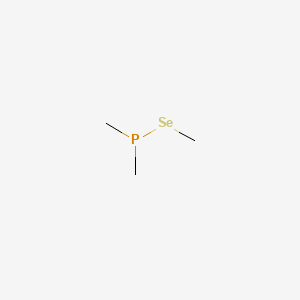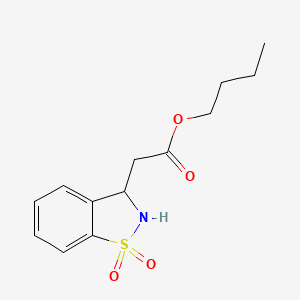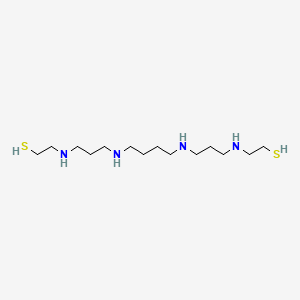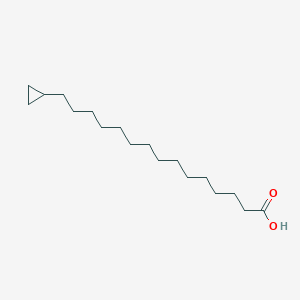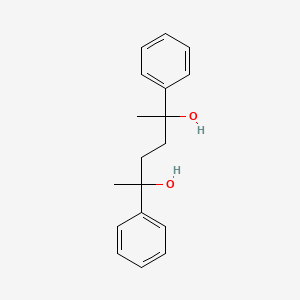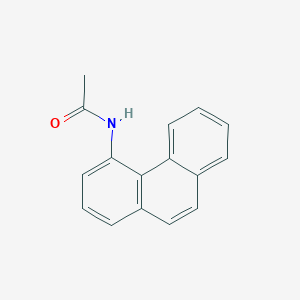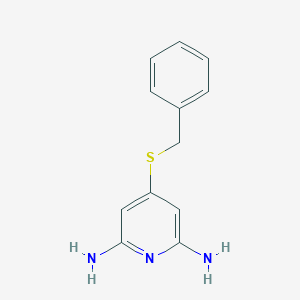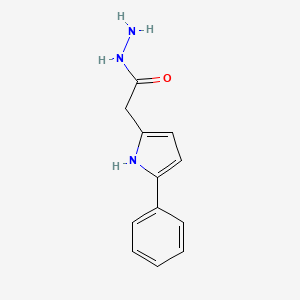
(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol is a chiral diol compound with significant importance in organic chemistry. It is characterized by its two hydroxyl groups attached to a tetrahydronaphthalene ring, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol can be achieved through several methods. One common approach involves the reduction of naphthalene derivatives using chiral catalysts to ensure the correct stereochemistry. Another method includes the dihydroxylation of tetrahydronaphthalene using osmium tetroxide in the presence of chiral ligands to achieve the desired enantiomer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often employing advanced chiral catalysts and high-pressure hydrogenation equipment .
化学反応の分析
Types of Reactions
(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of tetrahydronaphthalene derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like tosyl chloride, thionyl chloride, and phosphorus tribromide are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydronaphthalene derivatives, which can be further utilized in the synthesis of complex organic molecules .
科学的研究の応用
(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol has numerous applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biocatalysis.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which (1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry is essential for its binding affinity and specificity .
類似化合物との比較
Similar Compounds
(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol: The enantiomer of the compound with different stereochemistry.
1,2-dihydronaphthalene: A related compound lacking the hydroxyl groups.
1,2-naphthalenediol: A similar compound with a different ring structure.
Uniqueness
(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its reactivity in various chemical transformations make it a valuable compound in both research and industrial applications .
特性
CAS番号 |
21016-53-5 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC名 |
(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-12H,5-6H2/t9-,10+/m1/s1 |
InChIキー |
KMQJJAOZMONGLS-ZJUUUORDSA-N |
異性体SMILES |
C1CC2=CC=CC=C2[C@@H]([C@@H]1O)O |
正規SMILES |
C1CC2=CC=CC=C2C(C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



